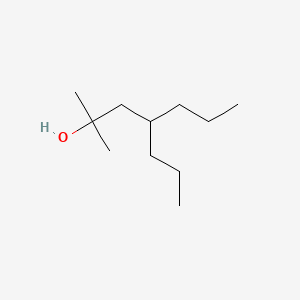
2-Methyl-4-propylheptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-propylheptan-2-ol is an organic compound with the molecular formula C₁₁H₂₄O and a molecular weight of 172.31 g/mol This compound is a type of alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-propylheptan-2-ol can be achieved through various organic synthesis methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as propylmagnesium bromide) reacts with a suitable ketone or aldehyde precursor under controlled conditions to form the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids
Reduction: Alkanes or other reduced forms
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-Methyl-4-propylheptan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-propylheptan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its effects on biological systems . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methyl-4-propylheptane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.
2-Methyl-4-propylheptanoic acid: A carboxylic acid derivative with similar structural features.
2-Methyl-4-propylheptanal: An aldehyde with a similar carbon framework.
Uniqueness: 2-Methyl-4-propylheptan-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and physical properties compared to its similar compounds. This hydroxyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C11H24O |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
2-methyl-4-propylheptan-2-ol |
InChI |
InChI=1S/C11H24O/c1-5-7-10(8-6-2)9-11(3,4)12/h10,12H,5-9H2,1-4H3 |
Clé InChI |
RLWXTMNFJPNNTF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


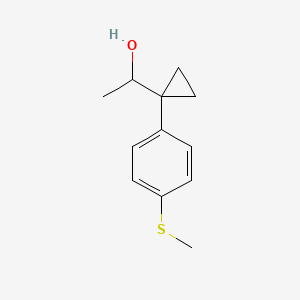
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)

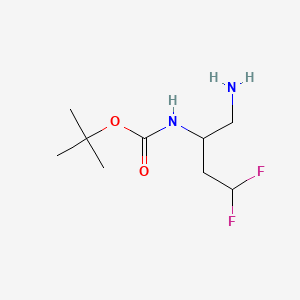
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)

![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
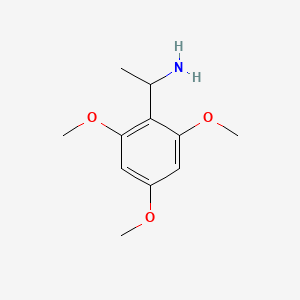
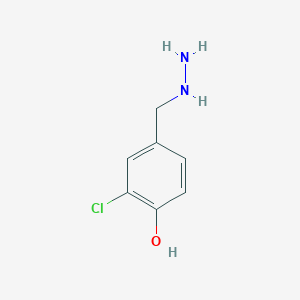
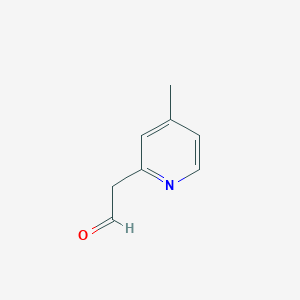
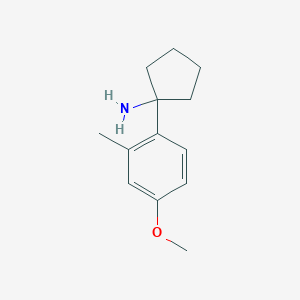
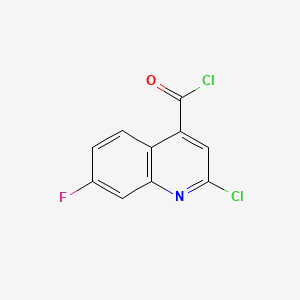
![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
